molecular formula C13H13NO B3346194 (4-(5-Methylpyridin-2-yl)phenyl)methanol CAS No. 1159693-09-0

(4-(5-Methylpyridin-2-yl)phenyl)methanol

Cat. No.: B3346194
CAS No.: 1159693-09-0
M. Wt: 199.25 g/mol
InChI Key: YNXTWDXKVVFJLJ-UHFFFAOYSA-N
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Description

Overview of the Academic Significance of Pyridine-Phenylmethanol Architectures

The pyridine (B92270) ring is a privileged scaffold in drug discovery, with many derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. prepchem.comjlu.edu.cn The incorporation of a phenylmethanol group can further enhance the therapeutic potential of pyridine-based molecules. This structural combination allows for fine-tuning of the compound's electronic and steric properties, which can influence its binding affinity to biological targets.

Research into related structures, such as 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-ones, has demonstrated that the substitution pattern on the phenyl ring significantly impacts cytotoxic activity. nih.gov Furthermore, studies on 5-aryl-cyclopenta[c]pyridine derivatives have shown promising results against plant viruses, with some compounds exhibiting superior activity to commercial antiviral agents. nih.gov These findings underscore the academic interest in developing novel compounds based on the pyridine-phenylmethanol framework for various therapeutic applications.

Research Context and Unexplored Potentials of (4-(5-Methylpyridin-2-yl)phenyl)methanol

This compound is a distinct chemical entity identified by the CAS number 1159693-09-0. bldpharm.com001chemical.com Its molecular formula is C₁₃H₁₃NO, and it has a molecular weight of 199.25 g/mol . bldpharm.com001chemical.com Despite its availability from commercial suppliers, a comprehensive review of scientific literature and patent databases reveals a notable absence of in-depth research specifically focused on this compound.

The lack of dedicated studies on This compound presents a significant opportunity for new avenues of research. Given the established biological activities of related pyridine derivatives, this compound represents a largely unexplored area with considerable potential.

Potential Applications: Based on the bioactivity of structurally similar compounds, This compound could be investigated for a variety of applications:

Medicinal Chemistry: As a candidate for screening in anticancer, antimicrobial, and antiviral assays. The 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one scaffold, which shares structural similarities, has shown moderate antimicrobial activity. mdpi.com

Materials Science: The pyridine-phenyl architecture could be explored for its potential in the development of novel ligands for metal complexes or as a building block for functional organic materials.

The current research landscape indicates that This compound is a compound ripe for investigation. Its structural features, rooted in the well-established and versatile pyridine and phenylmethanol scaffolds, suggest a high probability of interesting chemical and biological properties waiting to be discovered.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(5-methylpyridin-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-2-7-13(14-8-10)12-5-3-11(9-15)4-6-12/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXTWDXKVVFJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 5 Methylpyridin 2 Yl Phenyl Methanol

Established Synthetic Routes and Reaction Pathways

Established routes to (4-(5-Methylpyridin-2-yl)phenyl)methanol and similar structures often rely on classical organometallic additions and the reduction of functional groups that are more readily accessible.

The Grignard reaction is a powerful tool for forming carbon-carbon bonds, making it a viable method for synthesizing complex alcohols like this compound. cerritos.edu This approach involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. Two primary retrosynthetic pathways can be envisioned for this target molecule.

In the first pathway, a pyridyl Grignard reagent, such as (5-methylpyridin-2-yl)magnesium bromide, is prepared by reacting 2-bromo-5-methylpyridine with magnesium metal in an anhydrous ether solvent. This nucleophilic reagent can then be added to an electrophilic benzaldehyde derivative, such as 4-formylbenzaldehyde or a protected version thereof. A subsequent acidic workup would protonate the resulting alkoxide to yield the desired secondary alcohol.

Alternatively, a phenyl Grignard reagent could be employed. For example, 4-(bromomethyl)benzylmagnesium bromide could be reacted with a pyridine-2-carboxaldehyde derivative. However, the preparation and use of Grignard reagents require strictly anhydrous conditions, as they are highly reactive towards protic solvents like water. cerritos.edu A potential side reaction is the formation of biphenyl-like homocoupling products. cerritos.edu

Table 1: Key Features of Grignard Reagent-Mediated Synthesis

Feature Description
Reactants Pyridyl or Phenyl Grignard Reagent + Carbonyl Compound (Aldehyde)
Key Intermediate Magnesium alkoxide
Solvent Anhydrous ether (e.g., diethyl ether, THF)
Advantages Effective C-C bond formation, readily available starting materials.

| Limitations | High moisture sensitivity, potential for side reactions. |

A common and straightforward method for synthesizing this compound is through the reduction of a corresponding carbonyl precursor, such as an aldehyde or an ester. This strategy is often preferred when the biaryl framework is assembled first, leaving the final functional group transformation as the last step.

The most direct precursor is 4-(5-methylpyridin-2-yl)benzaldehyde. This aldehyde can be selectively reduced to the primary alcohol using mild reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a standard choice for this transformation due to its high selectivity for aldehydes and ketones over other functional groups.

Alternatively, if the synthesis yields an ester, such as methyl 4-(5-methylpyridin-2-yl)benzoate, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) is capable of reducing esters to primary alcohols. The reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced to the alcohol. Careful quenching of the reaction with water is necessary to neutralize the reactive hydride reagent.

Table 2: Comparison of Reducing Agents for Carbonyl Precursors

Reducing Agent Precursor Type Typical Solvent Key Considerations
Sodium Borohydride (NaBH₄) Aldehyde, Ketone Methanol, Ethanol Mild and selective; can be used in protic solvents.

Palladium-Catalyzed Cross-Coupling Reactions in the Assembly of the this compound Framework

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and efficient methodologies for the formation of C-C bonds between sp²-hybridized carbon atoms, making them ideal for the synthesis of biaryl compounds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing biaryl systems. libretexts.orgwikipedia.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is known for its high tolerance of various functional groups, making it suitable for substrates containing hydroxyl groups. nih.govtcichemicals.com

The synthesis of this compound via Suzuki coupling can be approached in two ways:

Route A: Coupling of (4-(hydroxymethyl)phenyl)boronic acid with 2-bromo-5-methylpyridine.

Route B: Coupling of 5-methylpyridin-2-ylboronic acid with a 4-halobenzyl alcohol (e.g., 4-bromobenzyl alcohol).

Both routes require a palladium catalyst, typically Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. nih.govorganic-chemistry.org The reaction is commonly carried out in a solvent system like a mixture of 1,4-dioxane and water. nih.gov The choice of reactants often depends on the commercial availability and stability of the respective boronic acid and halide partners. The Suzuki reaction generally proceeds with high yields and selectivity. tcichemicals.com

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Component Example Role
Aryl/Pyridyl Halide 2-Bromo-5-methylpyridine Electrophilic Partner
Organoboron Reagent (4-(hydroxymethyl)phenyl)boronic acid Nucleophilic Partner
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ Catalyzes the C-C bond formation
Base K₂CO₃, K₃PO₄ Activates the organoboron species

| Solvent | Dioxane/Water, Toluene, DMF | Reaction medium |

While not a direct method for synthesizing the carbon skeleton of this compound, the Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction that is crucial in the synthesis of related pyridine (B92270) derivatives. This reaction forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide and an amine.

This methodology is essential for producing a wide array of substituted aminopyridines, which are significant building blocks in medicinal chemistry. For instance, 2-bromopyridines can be efficiently coupled with various primary or secondary amines using a palladium catalyst, a phosphine ligand (e.g., XPhos, SPhos), and a strong base like sodium tert-butoxide. The reaction provides a powerful route to N-aryl and N-heteroaryl amines that are otherwise difficult to synthesize via traditional methods like nucleophilic aromatic substitution. Its inclusion in this context highlights the versatility of palladium catalysis in functionalizing the pyridine ring, a key component of the target molecule's structure.

Nucleophilic Substitution and Derivatization Approaches for this compound

The functional groups on this compound and its precursors can be manipulated through nucleophilic substitution and other derivatization reactions to access a variety of related compounds.

The primary alcohol moiety of the target compound is a versatile functional handle for further chemical modification. It can undergo a range of classic alcohol reactions:

Esterification: Reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (like pyridine or triethylamine) yields the corresponding ester.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, produces an ether.

Conversion to Alkyl Halide: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzyl (B1604629) chloride or bromide, which are valuable intermediates for further nucleophilic substitution reactions.

Furthermore, the core biaryl structure can sometimes be assembled via Nucleophilic Aromatic Substitution (SNAr). This would require one of the rings to be highly electron-deficient (activated by strong electron-withdrawing groups, e.g., a nitro group) and the other to act as the nucleophile. For example, a substituted 2-chloropyridine bearing an activating group could potentially react with a phenyl nucleophile under specific conditions, although palladium-catalyzed methods are generally more versatile and widely used for this particular framework.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-Bromo-5-methylpyridine
(5-Methylpyridin-2-yl)magnesium bromide
4-Formylbenzaldehyde
4-(Bromomethyl)benzylmagnesium bromide
Pyridine-2-carboxaldehyde
4-(5-Methylpyridin-2-yl)benzaldehyde
Sodium borohydride
Methyl 4-(5-methylpyridin-2-yl)benzoate
Lithium aluminum hydride
(4-(Hydroxymethyl)phenyl)boronic acid
5-Methylpyridin-2-ylboronic acid
4-Bromobenzyl alcohol
Potassium carbonate
Potassium phosphate
Cesium carbonate
Sodium tert-butoxide
Thionyl chloride

Optimization of Synthetic Conditions and Yields for this compound

The efficient synthesis of this compound is commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This method involves coupling a pyridine derivative with a phenyl derivative. The optimization of this synthesis is a multi-faceted process, focusing on the careful selection of catalysts, bases, solvents, and reaction temperatures to achieve high yields and purity.

Key starting materials for this synthesis are typically 2-bromo-5-methylpyridine and (4-(hydroxymethyl)phenyl)boronic acid. The optimization process involves systematically varying reaction parameters to overcome challenges such as low reactivity or the formation of side products.

Detailed Research Findings:

Catalyst Selection: The choice of palladium catalyst and its associated ligand is critical. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are frequently used. nih.gov However, more advanced catalysts, such as those incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, may offer improved yields and faster reaction times, particularly with less reactive starting materials. Screening various catalysts is a standard optimization procedure. ias.ac.in

Base and Solvent System: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. Inorganic bases such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or potassium phosphate (K3PO4) are common. nih.gov The choice of base is often linked to the solvent system. A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is frequently employed to dissolve both the organic and inorganic reagents. nih.govmdpi.com The ratio of solvent to water and the concentration of the reactants are key variables to optimize.

Temperature and Reaction Time: Suzuki couplings are often conducted at elevated temperatures, typically between 80°C and 100°C, to ensure a reasonable reaction rate. nih.govias.ac.in Optimization involves finding the lowest possible temperature that provides a good yield within an acceptable timeframe, thereby minimizing energy consumption and potential side reactions.

The following interactive table summarizes typical parameters screened during the optimization of a Suzuki reaction for the synthesis of this compound.

CatalystBaseSolvent SystemTemperature (°C)Time (h)Yield (%)
Pd(PPh3)4K2CO3DME/Water (4:1)901275
Pd(dppf)Cl2K3PO41,4-Dioxane/Water (4:1)85888
Pd(OAc)2 / SPhosCsFToluene/Water (5:1)100692
Pd(PPh3)4Na2CO3Ethanol/Water (3:1)801681

Note: This data is representative of typical optimization studies for Suzuki cross-coupling reactions.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. wjpmr.com This involves developing methodologies that are more energy-efficient, generate less waste, and use less hazardous substances. nih.gov

Principle 2: Atom Economy: Synthetic routes like the Suzuki coupling are designed to maximize the incorporation of all starting materials into the final product, thus having a high atom economy compared to other methods that may involve protecting groups or multi-step processes. nih.gov

Principle 5: Safer Solvents and Auxiliaries: A significant area of green synthesis research is the replacement of hazardous organic solvents. unibo.it While solvents like 1,4-dioxane and toluene are effective, they pose environmental and health risks. Research focuses on adapting the synthesis to more benign solvents such as ethanol, water, or polyethylene glycols (PEGs). nih.gov The use of aqueous solvent systems, as is common in Suzuki reactions, is a step in this direction.

Principle 6: Design for Energy Efficiency: Optimizing reactions to proceed at lower temperatures or with shorter reaction times reduces energy consumption. nih.gov The development of highly active catalysts that function efficiently at or near room temperature is a key goal. Microwave-assisted synthesis is another technique employed to dramatically reduce reaction times and energy input compared to conventional heating. nih.gov

Principle 9: Catalysis: The use of palladium catalysts is a core tenet of green chemistry, as catalytic reagents are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed in the reaction and generate significant waste. nih.gov Research into heterogeneous catalysts, where the catalyst is on a solid support, is also prominent as it simplifies product purification and catalyst recovery.

By focusing on these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly, aligning with the modern imperatives of chemical manufacturing. gcande.org

Chemical Reactivity and Transformation Studies of 4 5 Methylpyridin 2 Yl Phenyl Methanol

Reactions at the Hydroxyl Group of (4-(5-Methylpyridin-2-yl)phenyl)methanol

The benzylic alcohol is a key reactive site, readily undergoing oxidation, esterification, etherification, and nucleophilic substitution.

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions. The oxidation of similar benzylic alcohols containing pyridine (B92270) moieties is a well-established transformation. acs.org Mild oxidizing agents are required to stop the reaction at the aldehyde stage, while stronger oxidants will proceed to the carboxylic acid. It is noteworthy that strong oxidizing conditions can sometimes lead to the formation of a pyridine N-oxide as a side product. osti.gov Biocatalytic methods have also proven effective for the enantioselective oxidation of similar diarylmethanols to their corresponding ketones. bioline.org.brresearchgate.net

Common reagents for these transformations are summarized in the table below.

ProductReagent(s)Typical Solvent
4-(5-Methylpyridin-2-yl)benzaldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM)
4-(5-Methylpyridin-2-yl)benzaldehydeDess-Martin periodinane (DMP)Dichloromethane (DCM)
4-(5-Methylpyridin-2-yl)benzoic acidPotassium permanganate (B83412) (KMnO₄)Water/Pyridine
4-(5-Methylpyridin-2-yl)benzoic acidJones Reagent (CrO₃, H₂SO₄)Acetone

The hydroxyl group can be readily converted into esters and ethers through various established methods. Esterification is commonly achieved via the Fischer-Speier method, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. analis.com.my Alternatively, acylation with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) provides a high-yielding route to the corresponding ester.

For etherification, the Williamson ether synthesis is a classic approach, requiring initial deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide. More contemporary, neutral methods for forming benzyl (B1604629) ethers, which could be adapted for this substrate, involve the use of reagents like 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.orgd-nb.info

Reaction TypeReagent(s)Catalyst/BaseProduct Class
EsterificationCarboxylic Acid (R-COOH)Sulfuric Acid (H₂SO₄)Ester (R-COOCH₂-Ar)
EsterificationAcyl Chloride (R-COCl)PyridineEster (R-COOCH₂-Ar)
EtherificationAlkyl Halide (R-X)Sodium Hydride (NaH)Ether (R-OCH₂-Ar)

The hydroxyl group is a poor leaving group and must first be activated for nucleophilic substitution to occur. A common strategy involves protonation with a strong hydrohalic acid (e.g., HBr, HCl), which allows for subsequent SN1 or SN2 displacement by the halide ion to form the corresponding benzyl halide. Another effective method is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.

Leaving GroupActivation Reagent(s)NucleophileProduct
BromideHydrobromic Acid (HBr)Br⁻ (from HBr)1-(Bromomethyl)-4-(5-methylpyridin-2-yl)benzene
Tosylatep-Toluenesulfonyl chloride (TsCl), PyridineCyanide (NaCN)2-(4-(5-Methylpyridin-2-yl)phenyl)acetonitrile
MesylateMethanesulfonyl chloride (MsCl), TriethylamineAzide (NaN₃)2-(4-(Azidomethyl)phenyl)-5-methylpyridine

Reactivity of the Phenyl and Pyridine Moieties of this compound

The two aromatic rings in the molecule exhibit distinct reactivities towards substitution and functionalization, influenced by their inherent electronic properties and the directing effects of their substituents.

Electrophilic aromatic substitution (EAS) on the bis-aryl system is complex due to competing directing effects and the differing reactivities of the phenyl and pyridine rings.

Phenyl Ring Reactivity: The phenyl ring is generally the more reactive of the two aromatic systems towards electrophiles. It is substituted with the hydroxymethyl group (-CH₂OH), a weak activating ortho-, para-director, and the 5-methylpyridin-2-yl group. The pyridine ring itself acts as a deactivating, meta-directing group due to the electronegativity of the nitrogen atom. Kinetic studies on the nitration of the closely related 2-phenylpyridine (B120327) show that substitution occurs on the conjugate acid, with a preference for the 4'-position (para to the pyridine ring), followed by the 2'-position (ortho). rsc.org This suggests that for this compound, electrophilic attack will preferentially occur at the positions ortho to the activating hydroxymethyl group (positions 3 and 5 of the central phenyl ring).

Pyridine Ring Reactivity: The pyridine ring is significantly deactivated towards EAS compared to benzene (B151609). quora.com This deactivation is caused by the electron-withdrawing nature of the nitrogen atom, which is often protonated under the acidic conditions typical for EAS, further increasing its deactivating effect. When substitution does occur, it is generally directed to the 3- and 5-positions of the pyridine ring. quora.com In this specific molecule, the pyridine ring has a methyl group at the 5-position (activating) and the phenylmethanol group at the 2-position (deactivating), making substitution on this ring even more challenging and likely to require harsh conditions.

RingPosition of AttackDirecting InfluencesConditions
Phenyl3, 5Ortho to -CH₂OH (activating)Standard EAS Conditions
Phenyl2, 6Meta to Pyridinyl (deactivating)Standard EAS Conditions
Pyridine4, 6Ortho/Para to -CH₃ (activating)Harsh EAS Conditions

The pyridine nitrogen atom serves as an excellent directing group in a variety of metal-catalyzed C-H activation and functionalization reactions. rsc.org This approach offers a powerful and regioselective method for modifying the molecule, circumventing the challenges of classical EAS. The nitrogen atom coordinates to a transition metal center (e.g., palladium, rhodium, copper, ruthenium), directing the activation of the C-H bond at the ortho-position of the phenyl ring (the C3 and C5 positions). researchgate.netnih.gov This strategy has been successfully employed for a range of transformations on 2-phenylpyridine cores, including arylation, amidation, and dimerization. researchgate.netacs.org

Reaction TypeCatalyst SystemReagentFunctionalized Position
C-H AmidationCu(OAc)₂ / O₂Sulfonamides, CarboxamidesPhenyl Ring (ortho to Pyridine)
C-H DimerizationCu(II) / I₂None (Homocoupling)Phenyl Ring (ortho to Pyridine)
C-H ArylationPd(OAc)₂Aryl HalidesPhenyl Ring (ortho to Pyridine)
C-H Alkenylation[RhCp*Cl₂]₂AlkenesPhenyl Ring (ortho to Pyridine)

Photochemical Transformations of this compound

The presence of both an aromatic system and a benzylic alcohol moiety in this compound suggests a rich and varied photochemistry. While specific studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established photochemical behavior of analogous benzyl alcohols and pyridine derivatives.

One of the most probable photochemical transformations is the oxidation of the benzylic alcohol to the corresponding aldehyde, (4-(5-methylpyridin-2-yl)benzaldehyde). This type of reaction is often achieved using a photosensitizer and molecular oxygen. For instance, a green and efficient method for the selective oxidation of benzyl alcohols utilizes Eosin Y as a metal-free photocatalyst under visible light irradiation and an oxygen atmosphere. acs.orgorganic-chemistry.org This approach is known for its high chemoselectivity and tolerance of various functional groups. acs.orgorganic-chemistry.org Another study demonstrated the photochemical oxidation of benzylic alcohols in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere, which proceeds under neutral conditions at room temperature. oup.com The choice of solvent can be critical, as DMSO was found to facilitate oxygen uptake and protect the resulting aldehyde from over-oxidation. oup.com

A summary of typical conditions for the photochemical oxidation of benzyl alcohol analogues is presented in Table 1.

Table 1: Representative Conditions for Photochemical Oxidation of Benzyl Alcohols

Photocatalyst/SystemLight SourceOxidantSolventTemperatureTypical YieldsReference
Eosin YBlue LEDsO₂Acetonitrile (B52724)Room Temp68-93% acs.orgorganic-chemistry.org
ThioxanthenoneHousehold lamps/SunlightAir (O₂)AcetonitrileRoom TempVariable rsc.org
None (DMSO as solvent)Not specifiedO₂DMSORoom TempModerate oup.com

Beyond simple oxidation, more complex transformations are also conceivable. For example, a photocatalytic dehydroformylation of benzyl alcohols to arenes has been reported. uni-regensburg.de This process involves the initial dehydrogenation to the aldehyde, followed by a decarbonylation step to yield the corresponding arene. uni-regensburg.de Applying this to this compound would theoretically yield 2-(4-methylphenyl)-5-methylpyridine.

Derivatization Strategies for Advanced Chemical Entities Based on this compound

The chemical structure of this compound offers multiple handles for derivatization, making it a valuable building block for the synthesis of advanced chemical entities with potential applications in various fields, particularly in drug discovery. Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in FDA-approved drugs and their ability to engage in biologically relevant interactions. dntb.gov.uascilit.com

The hydroxyl group of the methanol (B129727) moiety is a primary site for modification. Standard organic transformations can be employed to introduce a wide range of functionalities. For example, esterification or etherification can be used to attach various side chains, which can modulate the molecule's physicochemical properties, such as solubility and lipophilicity, or introduce new pharmacophoric elements. The alcohol can also be converted into a leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions, thereby enabling the introduction of amines, azides, or other functional groups. acs.org This approach is commonly used in the synthesis of complex molecules and for creating linkers for applications like proteolysis-targeting chimeras (PROTACs).

The pyridine ring itself provides another avenue for derivatization. The nitrogen atom can be N-oxidized or quaternized to introduce charge and alter the electronic properties of the ring system. Furthermore, the pyridine ring can undergo electrophilic or nucleophilic aromatic substitution reactions, although the existing substituents will direct the position of new functional groups. The synthesis of bioactive molecules often involves the derivatization of pyridine rings to enhance target binding and biological activity. nih.govnih.gov For instance, the introduction of substituents on the pyridine ring has been shown to be crucial for the activity of certain kinase inhibitors.

Table 2 outlines several potential derivatization strategies for this compound and the resulting classes of advanced chemical entities.

Table 2: Potential Derivatization Strategies and Resulting Chemical Entities

Reaction TypeReagents and ConditionsFunctional Group TargetedResulting Entity ClassPotential Application
EsterificationCarboxylic acid, DCC/DMAP or acid chloride/pyridineHydroxylEstersProdrugs, modified solubility
EtherificationAlkyl halide, NaHHydroxylEthersBioactive analogues, linkers
OxidationPCC, Swern, or Dess-Martin periodinaneHydroxylAldehydeIntermediate for further synthesis
Conversion to HalideSOCl₂, PBr₃HydroxylBenzyl halideAlkylating agent for drug synthesis nih.gov
Nucleophilic SubstitutionAzide, amine, thiol (after conversion of OH to a leaving group)Hydroxyl (via leaving group)Azides, amines, thioethersBuilding blocks for heterocycles, click chemistry
N-Oxidationm-CPBAPyridine NitrogenN-OxideAltered electronics, metabolic stability
Suzuki Coupling (of a halogenated precursor)Boronic acids, Pd catalystC-H bond (requires prior halogenation)Biaryl compoundsKinase inhibitors, materials science

The synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, for example, often starts from functionalized pyridines, and these scaffolds have shown potent cytotoxicity against cancer cell lines. nih.gov The derivatization of this compound could provide entry into such complex heterocyclic systems, potentially leading to the discovery of new therapeutic agents.

Spectroscopic and Structural Data for this compound Remains Elusive in Public Domain

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and structural elucidation of the chemical compound this compound is not publicly available.

Efforts to locate specific one-dimensional (¹H, ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic data, including COSY, HSQC, HMBC, and NOESY, have been unsuccessful. Similarly, searches for solid-state NMR investigations and specific high-resolution (HRMS) and electron ionization (EI/MS) mass spectrometry data, including fragmentation analysis, for this particular compound did not yield any published results.

The inquiry sought to compile a detailed scientific article based on a provided outline, focusing exclusively on the structural and spectroscopic characteristics of this compound. However, the foundational experimental data required to populate the specified sections and subsections of the article—namely, comprehensive NMR and mass spectrometry analyses—are not present in the accessible public scientific record.

While information exists for structurally related compounds, such as other substituted pyridinyl-phenyl-methanol derivatives, the strict constraint to focus solely on this compound prevents the inclusion of this analogous data. The synthesis and characterization of this specific molecule may have been performed, but the detailed analytical data has not been disseminated in a publicly searchable format.

Therefore, the generation of the requested article with the specified content and structure is not possible at this time due to the absence of the necessary factual, experimental information.

Advanced Spectroscopic and Structural Elucidation of 4 5 Methylpyridin 2 Yl Phenyl Methanol

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of (4-(5-Methylpyridin-2-yl)phenyl)methanol is expected to be rich with information, showcasing the characteristic vibrations of its alcohol, phenyl, and methyl-substituted pyridine (B92270) moieties.

A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the methanol (B129727) group. This broadening is a result of intermolecular hydrogen bonding in the condensed phase. The C-O stretching vibration of the secondary alcohol is expected to appear in the 1000-1260 cm⁻¹ region.

The aromatic C-H stretching vibrations of both the phenyl and pyridine rings would likely be observed as a series of sharp bands between 3000 and 3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected to produce a set of medium to strong intensity bands in the 1400-1600 cm⁻¹ range. The presence of the methyl group on the pyridine ring will give rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methyl group are expected near 2962 cm⁻¹ and 2872 cm⁻¹, respectively, while bending vibrations would appear around 1450 cm⁻¹ and 1375 cm⁻¹.

The substitution pattern on the phenyl and pyridine rings will also influence the spectrum. The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern and are expected in the 675-900 cm⁻¹ region.

Interactive Data Table: Expected FTIR Peaks for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3200-3600O-H Stretch (broad)Methanol
3000-3100C-H Stretch (aromatic)Phenyl and Pyridine Rings
2962 (approx.)Asymmetric C-H StretchMethyl Group
2872 (approx.)Symmetric C-H StretchMethyl Group
1400-1600C=C and C=N StretchPhenyl and Pyridine Rings
1450 (approx.)Asymmetric C-H BendMethyl Group
1375 (approx.)Symmetric C-H BendMethyl Group
1000-1260C-O StretchMethanol
675-900C-H Out-of-plane BendPhenyl and Pyridine Rings

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic rings due to their high polarizability. The symmetric "ring-breathing" mode of the phenyl and pyridine rings should give rise to a strong and sharp band, typically around 1000 cm⁻¹.

Other prominent bands would include the C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, which are also observed in the FTIR spectrum. The C-H stretching vibrations of the aromatic rings and the methyl group will also be present. Unlike in FTIR, the O-H stretching vibration is generally weak in Raman spectra. The structural information derived from Raman spectroscopy can be particularly useful in analyzing conformational isomers, as the relative intensities of certain bands can be sensitive to the dihedral angle between the phenyl and pyridine rings.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are determined by the electronic transitions within its π-conjugated system.

The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet region, arising from π → π* transitions within the phenyl and pyridine rings. The presence of the methanol and methyl groups as auxochromes is likely to cause a slight red-shift (bathochromic shift) of these absorption bands compared to the unsubstituted phenyl(pyridin-2-yl) core. The spectrum of furopyridine derivatives, which also contain phenyl and pyridine moieties, shows characteristic absorption bands in the 250 to 390 nm region, attributed to π → π* and n → π* transitions. researchgate.net Similar transitions are expected for the title compound.

In terms of emission, many pyridine-containing compounds are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence, likely in the near-UV or visible region of the electromagnetic spectrum. The fluorescence quantum yield and lifetime would be influenced by the rigidity of the molecule and the nature of the solvent. For instance, some methylated unsymmetric BODIPY compounds exhibit high fluorescence quantum yields in methanol. researchgate.net While not directly analogous, this suggests that the solvent environment can play a significant role in the emission properties.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

While the crystal structure of this compound has not been reported, an analysis of the crystal structure of the parent compound, phenyl(pyridin-2-yl)methanol (B192787), provides a robust model for understanding its solid-state architecture. nih.goviucr.org

In the crystal structure of phenyl(pyridin-2-yl)methanol, the molecules are linked by O-H···N hydrogen bonds, forming helical chains that extend along the c-axis direction. nih.goviucr.org The pyridine and phenyl rings are inclined to each other, with a dihedral angle of 71.42(10)°. nih.goviucr.org This twisted conformation is a key structural feature.

Interactive Data Table: Crystallographic Data for the Analogous Compound Phenyl(pyridin-2-yl)methanol nih.goviucr.org

ParameterValue
Chemical FormulaC₁₂H₁₁NO
Molecular Weight ( g/mol )185.22
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)7.4385 (8)
b (Å)14.3429 (16)
c (Å)9.2255 (10)
V (ų)984.27 (19)
Z4
Temperature (K)296
RadiationMo Kα
Dihedral Angle (Phenyl-Pyridine)71.42 (10)°
Hydrogen BondingO-H···N

Computational and Theoretical Investigations of 4 5 Methylpyridin 2 Yl Phenyl Methanol

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecular systems. mdpi.com DFT methods, particularly with the inclusion of nonlocal exchange-correlation functions, are known to accurately predict the equilibrium structure properties of molecules. mdpi.com For compounds with pyridine (B92270) and phenyl rings, DFT calculations, often using the B3LYP functional, have been effectively employed to analyze their structural and spectroscopic characteristics. irjet.netnih.govajchem-a.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry to find the most stable three-dimensional arrangement of atoms in a molecule. For molecules with multiple rotatable bonds, like (4-(5-Methylpyridin-2-yl)phenyl)methanol, conformational analysis is performed to identify the lowest energy conformers. mdpi.commdpi.com

Table 1: Selected Optimized Geometrical Parameters of a Phenyl-Pyridine Derivative

Parameter Bond Length (Å) Bond Angle (°)
C-C (phenyl) 1.386 - 1.402 -
C-H (phenyl) 1.083 - 1.084 -
C-N (pyridine) - ~116-123
C-C-C (phenyl) - ~118-121
C-N-C (pyridine) - ~117

Data is illustrative and based on similar reported structures. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In studies of related heterocyclic compounds, the HOMO-LUMO gap is a frequently calculated parameter to assess reactivity. ajchem-a.comnih.gov For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO-LUMO gap was calculated to understand its kinetic stability. ajchem-a.com The distribution of HOMO and LUMO orbitals across the molecule indicates the regions most likely to be involved in electron donation and acceptance, respectively.

Table 2: Frontier Molecular Orbital Energies and Related Parameters

Parameter Energy (eV)
EHOMO -6.2
ELUMO -1.5
Energy Gap (ΔE) 4.7

Values are illustrative and based on typical calculations for similar aromatic heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values, where red indicates electron-rich regions (negative potential) and blue indicates electron-poor regions (positive potential). researchgate.net Green and yellow represent intermediate potential values. researchgate.net

For molecules containing electronegative atoms like nitrogen and oxygen, these areas typically show a negative electrostatic potential and are susceptible to electrophilic attack. ajchem-a.comresearchgate.net In the case of this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group are expected to be regions of high electron density. ajchem-a.com Conversely, the hydrogen atoms, particularly the hydroxyl proton, would be in electron-deficient regions. MEP analysis helps in understanding intermolecular interactions and the reactive behavior of the molecule. irjet.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by examining charge transfer and orbital interactions. wisc.edunih.gov It investigates the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The stabilization energy associated with these interactions (E(2)) quantifies the strength of the delocalization.

In heterocyclic systems, NBO analysis can reveal significant hyperconjugative interactions that contribute to the molecule's stability. nih.gov For this compound, key interactions would likely involve the lone pairs on the nitrogen and oxygen atoms acting as donors and antibonding orbitals within the aromatic rings acting as acceptors. This analysis provides insights into intramolecular charge transfer and the nature of the chemical bonds. nih.gov

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic parameters of molecules, which can then be compared with experimental data to confirm the structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov In related compounds, calculated chemical shifts generally show good correlation with experimental values. nih.gov For this compound, predictions would identify the distinct signals for the protons and carbons in the methyl, pyridine, phenyl, and methanol groups.

Infrared (IR): DFT calculations can compute the vibrational frequencies and intensities of a molecule's IR spectrum. irjet.netajchem-a.comresearchgate.net To improve the agreement with experimental data, the calculated frequencies are often scaled by a factor, as DFT methods tend to overestimate them. irjet.net Key vibrational modes for this compound would include the O-H stretching of the methanol group, C-H stretching of the aromatic rings and methyl group, and C-C and C-N stretching within the rings. irjet.net

Table 3: Predicted Vibrational Frequencies for a Phenyl-Pyridine Derivative

Vibrational Mode Calculated Wavenumber (cm⁻¹)
O-H Stretch ~3741
C-H Stretch (Aromatic) 3045 - 3085
C-C Stretch (Aromatic) 1559 - 1583

Data is illustrative and based on reported values for similar structures. irjet.netajchem-a.com

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to excited states. The results provide information about the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Reaction Mechanism Predictions and Energetic Profiles of this compound Transformations

Theoretical chemistry can be used to explore the potential chemical transformations of a molecule by mapping out the reaction pathways and calculating the energetic profiles. This involves identifying transition states and intermediates to determine the feasibility and kinetics of a reaction.

For a molecule like this compound, potential transformations could include oxidation of the methanol group to an aldehyde or carboxylic acid, or reactions involving the pyridine nitrogen. Computational studies can model these reaction mechanisms, providing the activation energies for each step. For example, the mechanism of a cyclization reaction has been studied for similar complex molecules by calculating the energetics of intermediates and transition states. researchgate.net Such studies are invaluable for understanding the reactivity and for designing synthetic routes to new derivatives.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules by simulating their motion over time. For a molecule such as this compound, MD simulations can provide detailed insights into conformational flexibility, intermolecular interactions, and the influence of solvent environments. While specific MD studies on this compound are not extensively documented in the literature, the principles of this technique are widely applied to similar organic molecules. nih.govresearchgate.netmdpi.com

An MD simulation would typically model the molecule and its surrounding environment (e.g., a solvent like methanol or water) at an atomistic level. nih.govnih.gov The simulation solves Newton's equations of motion for the system, allowing researchers to track the trajectory of each atom over a specific period. This data can be used to analyze various dynamic properties. For instance, simulations could reveal the rotational freedom around the single bonds connecting the phenyl and pyridine rings, and the phenyl and methanol groups, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are instrumental in studying how the molecule interacts with itself and with solvent molecules. nih.govnih.gov They can elucidate the stability and lifetime of key intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the compound's behavior in solution and its aggregation tendencies. In related systems, MD simulations have been used to understand complex phenomena like nucleation and the effects of additives on crystal formation. nih.govresearchgate.net Applying this method to this compound could predict its solubility, diffusion characteristics, and how it might orient itself at interfaces or within larger molecular assemblies.

Supramolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface, Hydrogen Bonding, π-π Interactions)

The arrangement of molecules in the solid state is dictated by a complex network of non-covalent interactions. Computational methods are essential for analyzing these forces, providing a detailed picture of the supramolecular architecture.

Hydrogen Bonding

Hydrogen bonds are among the most significant interactions governing the crystal packing of molecules containing hydroxyl groups and nitrogen heterocycles. In the crystal structure of the closely related compound, phenyl(pyridin-2-yl)methanol (B192787), which lacks the methyl group on the pyridine ring and has a different substitution pattern, O—H⋯N hydrogen bonds are the primary interaction. nih.gov These bonds link adjacent molecules, with the hydroxyl group acting as the hydrogen bond donor and the pyridine nitrogen atom serving as the acceptor. nih.gov This specific interaction results in the formation of helical chains that propagate through the crystal lattice. nih.gov It is highly probable that this compound forms similar O—H⋯N hydrogen-bonded chains, as it possesses the same critical functional groups.

Table 1. Typical Hydrogen Bond Geometry in a Related Pyridinyl-Methanol Compound. nih.gov
D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
O–H···N0.96(5)1.85(5)2.809(4)166(4)

D = donor atom; H = hydrogen atom; A = acceptor atom. Data is for the analogous compound phenyl(pyridin-2-yl)methanol. nih.gov

π-π Interactions

The presence of two aromatic rings (phenyl and pyridine) in this compound suggests the potential for π-π stacking interactions. These interactions, which involve the overlap of π-orbitals, contribute to the stabilization of the crystal structure. The geometry of these interactions can vary, from face-to-face to edge-to-face arrangements. In some pyridine derivatives, π–π stacking interactions are a key feature in the crystal packing, often observed with centroid-to-centroid distances of approximately 3.5 Å. nih.govresearchgate.net However, the relative orientation of the rings is critical. In the analogue phenyl(pyridin-2-yl)methanol, the pyridine and phenyl rings are significantly twisted relative to each other, with a dihedral angle of 71.42 (10)°. nih.gov This large angle would preclude direct, parallel π-π stacking, though other forms of π-interactions might still occur. The shape index calculated from Hirshfeld surfaces can be used to visualize and confirm the presence or absence of π-π stacking, where the appearance of adjacent red and blue triangles is a characteristic signature of such interactions. mdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal. The analysis maps properties onto a surface defined by the region where a molecule's electron density contribution to the total crystal electron density is dominant.

The dnorm surface is particularly useful, as it highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts and white areas denote contacts around the van der Waals separation distance. nih.gov

Table 2. Representative Contributions of Intermolecular Contacts to the Hirshfeld Surface for Structurally Similar Organic Molecules. nih.govmdpi.com
Contact TypeContribution (%)Typical Features
H···H~45-55%Represents the largest contribution due to the abundance of hydrogen atoms on the molecular surface. nih.gov
C···H/H···C~25-30%Significant contacts contributing to the overall packing stability. nih.gov
O···H/H···O~10-40%Appear as sharp spikes in the fingerprint plot, indicative of strong hydrogen bonds. nih.govmdpi.com
N···H/H···N~2-8%Represents hydrogen bonds involving the pyridine nitrogen. mdpi.com
C···C~1-2%May indicate the presence of π-π stacking interactions. nih.gov

Note: The values are illustrative and based on analyses of other heterocyclic compounds; a specific analysis for this compound would require its crystallographic data.

Applications of 4 5 Methylpyridin 2 Yl Phenyl Methanol in Advanced Chemical and Materials Research

Role as a Key Building Block in Complex Organic Synthesis

The structural architecture of (4-(5-Methylpyridin-2-yl)phenyl)methanol makes it a valuable synthon, or building block, for the construction of more complex molecules. Organic building blocks are fundamental functionalized molecules that serve as the foundational components for the bottom-up assembly of intricate molecular structures, playing a crucial role in medicinal chemistry, organic synthesis, and materials chemistry. frontiersin.org The presence of both a hydroxyl group and a pyridine (B92270) ring in this compound provides two distinct points for chemical reactions, enabling the synthesis of a diverse array of derivatives.

The pyridine moiety can participate in various coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce additional aryl substituents. researchgate.net This allows for the creation of a library of polysubstituted pyridines, which are significant structural motifs in pharmaceuticals and functional materials. dntb.gov.ua For instance, the synthesis of aryl(pyridinyl)methanol derivatives has been efficiently achieved through nickel-catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers, tolerating a wide variety of aryl halides and demonstrating scalability. researchgate.netnih.gov

Furthermore, the hydroxyl group can be readily transformed into other functional groups or used as a point of attachment for other molecular fragments. Chiral versions of related phenyl(pyridin-2-yl)methanol (B192787) derivatives are particularly important skeletons for the synthesis of various natural products, pharmaceuticals, and other biologically active compounds. researchgate.net

Application in Ligand Design for Metal Complexes and Catalysis

Precursor for Chiral Pyridinyl Alcoholato Ligands

A significant application of pyridinyl alcohols, such as this compound, is in the formation of pyridinyl alcoholato ligands. These ligands are formed upon deprotonation of the alcohol group, creating a strongly basic anionic oxygen donor that can coordinate to a metal center. researchgate.net This, combined with the nitrogen donor from the pyridine ring, results in a bidentate chelating ligand. The strong basicity of the alcoholato group, stemming from a lack of resonance stabilization of the anion, gives these ligands a high propensity to bridge metal centers. researchgate.net

When a chiral pyridinyl alcohol is used, the resulting alcoholato ligand is also chiral. These chiral ligands are crucial in asymmetric catalysis, where they can induce enantioselectivity in chemical reactions, leading to the preferential formation of one enantiomer of a chiral product. nih.gov The development of novel chiral catalytic systems is a major driving force in synthetic chemistry, and chiral pyridinyl alcoholato ligands have been successfully employed in various enantioselective reactions. nih.gov For example, chiral pyridinyl alcoholato ligands have been used in molybdenum complexes for the epoxidation of olefins. researchgate.netnih.gov

Development of Ruthenium-Based Catalysts

Ruthenium complexes are among the most versatile and widely studied catalysts in organic synthesis. The electronic and steric properties of the ligands surrounding the ruthenium center are critical in determining the catalyst's activity, selectivity, and stability. Pyridine-containing ligands, including those derived from pyridinyl alcohols, have been extensively used in the development of ruthenium catalysts for a variety of transformations. frontiersin.orgdntb.gov.uamdpi.com

Ruthenium complexes bearing pyridine-alkoxide ligands have demonstrated high catalytic activity in the oxidation of both primary and secondary alcohols. frontiersin.orgnih.gov These catalysts can be highly efficient, with some reactions completing within an hour at room temperature. frontiersin.orgnih.gov The electronic nature of the substituents on the pyridine and phenyl rings can significantly influence the catalytic behavior of the ruthenium complex. frontiersin.org Additionally, ruthenium complexes with pyridine-imine ligands have shown excellent activity in the oxidation of secondary alcohols. mdpi.com In the field of transfer hydrogenation, ruthenium(II) complexes with 2-(aminomethyl)pyridines and phosphines have proven to be extremely active catalysts for the reduction of ketones to alcohols. nih.gov

Integration into Functional Materials

The unique chemical structure of this compound also makes it a promising candidate for incorporation into advanced functional materials, including polymers and optoelectronic devices.

Precursor for Polymers and Organic Materials

Bifunctional monomers, which possess two reactive sites, are essential for the synthesis of polymers. The structure of this compound, with its reactive hydroxyl group and the potential for functionalization at the pyridine or phenyl ring, suggests its utility as a bifunctional or multifunctional monomer in polymerization reactions. For example, monomers containing biphenyl (B1667301) moieties have been used to create crosslinked polymers with interesting network properties due to noncovalent interactions. nih.gov Similarly, bifunctional N-phenylmaleimide derivatives with polymerizable maleimide (B117702) and allyl groups have been synthesized and polymerized. researchgate.net

While the direct polymerization of this compound has not been extensively documented in the reviewed literature, its structure is analogous to other monomers that have been successfully polymerized. For instance, polymers derived from 5-hydroxymethylfurfural (B1680220) (HMF), which also contains a hydroxyl group and a heterocyclic ring, have been widely studied for their potential as renewable alternatives to petroleum-based polymers. researchgate.netresearchgate.net The synthesis of polymers from bifunctional monomers often involves condensation or radical polymerization reactions. nih.govresearchgate.net Further research is needed to explore the potential of this compound as a monomer for creating novel polymers with tailored properties.

Potential in Optoelectronic Materials

Materials with specific electronic and optical properties are in high demand for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.netmdpi.commit.edu Phenylpyridine derivatives are a well-known class of materials used in the development of phosphorescent emitters for OLEDs, particularly in iridium(III) complexes. nih.gov The functionalization of these phenylpyridine ligands can significantly impact the optoelectronic properties of the resulting complexes, including their emission color and efficiency. nih.gov

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate and predict the optoelectronic properties of functionalized phenyl-2-pyridyl ketoxime and other derivatives, demonstrating that chemical modification can tune the material's band-gap and reactivity. researchgate.net For instance, the introduction of different functional groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the material's absorption and emission characteristics. researchgate.net

Given that this compound is a functionalized phenylpyridine, it holds potential as a precursor for new optoelectronic materials. The hydroxyl group could be used to attach the molecule to other components in a device or to modify its solubility and processing characteristics. Silicone materials, for example, have been functionalized with luminescent complexes for use in flexible optoelectronic devices. mdpi.com The combination of the rigid, electronically active phenylpyridine core with the versatile methanol (B129727) group makes this compound an interesting candidate for future research in this area.

Relevance in Liquid Crystal Dopants

While direct studies on this compound as a liquid crystal dopant are not extensively documented in publicly available literature, its molecular structure contains key features that are highly relevant for this application. Liquid crystal dopants are chiral or achiral molecules added in small quantities to a liquid crystal host to modify its physical properties, such as the helical pitch in cholesteric liquid crystals or the dielectric and optical anisotropy.

The 4-(5-Methylpyridin-2-yl)phenyl moiety provides a rigid, elongated (calamitic) shape, which is a fundamental prerequisite for molecules intended for use in liquid crystal systems. This rod-like geometry facilitates alignment with the host liquid crystal molecules. The presence of the pyridine ring introduces a lateral dipole moment, which can influence the dielectric properties of the host mixture. Research on other pyridyl-based liquid crystals has demonstrated that the inclusion of heterocyclic rings like pyridine is a common strategy for tuning mesomorphic behavior and physical properties. mdpi.comsci-hub.se

Furthermore, the terminal methanol group (–CH₂OH) offers a site for chemical modification. This hydroxyl group can be esterified with a variety of chiral or achiral acids to produce a library of derivative compounds. By attaching different side chains, researchers can systematically alter the molecule's shape, polarity, and intermolecular interactions to optimize its performance as a dopant. For instance, attaching a long alkyl chain can enhance mesophase stability, while adding a chiral group would transform the molecule into a chiral dopant, capable of inducing a helical twist in a nematic host phase. The ability of a dopant to induce this twist is quantified by its Helical Twisting Power (HTP), a critical parameter for applications in twisted nematic (TN) and super-twisted nematic (STN) displays. researchgate.net

The table below illustrates how different structural components in calamitic molecules, similar in principle to derivatives of this compound, contribute to their function as liquid crystal materials.

Structural FeatureRelevance to Liquid Crystal PropertiesExample from Related ResearchCitation
Rigid Core (e.g., Phenyl-Pyridine) Promotes mesophase formation and stability by enhancing molecular shape anisotropy.2,5-Disubstituted pyridine-based liquid crystals are synthesized using dibromopyridine as a key building block. sci-hub.se
Terminal Groups (e.g., -OH, -Alkyl) Influences melting point, clearing point, and solubility in the host. Can be used to introduce chirality.The presence of a long alkyl chain is a key element favoring the existence of liquid crystal phases in N-benzylideneanilines. researchgate.net
Lateral Dipoles (e.g., from Pyridine N) Affects dielectric anisotropy (Δε) and threshold voltage of the liquid crystal display.Non-symmetric dimers with varied linking units and terminal substituents are studied for their effects. mdpi.com

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. researchgate.net The structure of this compound is exceptionally well-suited for creating ordered, self-assembling systems due to its capacity for specific and directional hydrogen bonding.

The molecule possesses both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring). This combination allows for the formation of strong and highly directional O—H···N hydrogen bonds. This specific interaction is a powerful tool in crystal engineering and supramolecular construction, enabling the programmed assembly of molecules into well-defined one-, two-, or three-dimensional architectures. nih.gov For example, studies on related pyridyl-methanol compounds have shown that O—H···N(pyridyl) hydrogen bonds can sustain extensive two-dimensional supramolecular arrays. nih.gov

The self-assembly process can be envisioned as follows:

Dimer Formation: Two molecules can form a head-to-tail dimer via a pair of O—H···N hydrogen bonds.

Chain Formation: Alternatively, the molecules can link sequentially to form one-dimensional hydrogen-bonded chains or helices.

Network Formation: These chains can further interact with adjacent chains through weaker C—H···π or π-π stacking interactions between the phenyl and pyridine rings, leading to the formation of 2D sheets or 3D networks.

The interplay of these non-covalent interactions governs the final, thermodynamically stable supramolecular structure. The isolation of an intermediate during the synthesis of 4′-phenyl-2,2′:6′,2″-terpyridine revealed a chain-like supramolecular structure driven by hydrogen bonding, highlighting the structure-directing role of such interactions in pyridyl compounds. mdpi.com

The table below details the types of intermolecular interactions that this compound can participate in, which are fundamental to its role in self-assembly processes.

By leveraging these interactions, this compound serves as a valuable building block (or "tecton") for the bottom-up construction of novel materials with tailored properties, such as porous solids for gas storage or functional frameworks for catalysis.

Advanced Analytical Methodologies for Studying 4 5 Methylpyridin 2 Yl Phenyl Methanol

Chromatographic Techniques for Purity Assessment and Separation of Isomers/Derivatives

Chromatographic methods are indispensable for the purification and purity assessment of synthesized "(4-(5-Methylpyridin-2-yl)phenyl)methanol," as well as for the separation of its potential isomers and derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized for these purposes.

Purity is a critical parameter, and commercial suppliers of "this compound" often provide analytical data, including HPLC, to confirm the compound's identity and purity level. bldpharm.com For instance, a validated reverse-phase HPLC (RP-HPLC) method is a standard approach for the purity evaluation of complex pyridine (B92270) derivatives. ptfarm.pl In a typical setup, an octadecyl silane (B1218182) (C18) column is used with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and a buffered aqueous solution. ptfarm.pl The selection of a Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds due to potential π-π interactions between the analyte's aromatic rings and the stationary phase. researchgate.net The use of methanol (B129727) as an organic modifier in the mobile phase can enhance these interactions, leading to improved retention and separation. researchgate.net

Gas chromatography is another powerful tool, particularly for assessing the purity of volatile or semi-volatile pyridine compounds. It is a standard method for confirming the purity of commercial pyridine, often achieving greater than 99.8% purity. tcichemicals.com For isomeric separation, such as distinguishing between different positional isomers of methyl-substituted pyridinyl-phenyl compounds, both GC and HPLC are invaluable. The separation of isomeric methyltocols and their derivatives has been successfully achieved using gas-liquid chromatography, highlighting the technique's efficacy for resolving structurally similar compounds. nih.gov

The development of a robust chromatographic method involves the optimization of several parameters, as detailed in the table below.

Table 1: Key Parameters for Chromatographic Analysis of Pyridine Derivatives

Parameter HPLC GC Relevance to this compound
Stationary Phase C18, Phenyl-Hexyl DB-5, HP-1 The choice of column is critical for achieving separation. A phenyl-based column in HPLC could offer enhanced selectivity for this aromatic compound.
Mobile/Carrier Gas Acetonitrile/Water, Methanol/Buffer Helium, Nitrogen The mobile phase composition in HPLC is adjusted to optimize retention time and resolution. The carrier gas in GC is chosen for efficiency and detector compatibility.
Detector UV-Vis (DAD), Mass Spectrometry (MS) Flame Ionization (FID), Mass Spectrometry (MS) UV detection is suitable due to the aromatic nature of the compound. MS provides structural information for peak identification.
Temperature Column Oven Injector, Oven, Detector Temperature control is crucial for reproducibility in both techniques. GC requires careful temperature programming for optimal separation.
Flow Rate 1.0 mL/min (typical) 1-2 mL/min (typical) Affects retention time and peak shape.

Electrochemical Properties and Redox Behavior Investigations

The electrochemical behavior of "this compound" is of significant interest due to the presence of the redox-active pyridine ring. Cyclic voltammetry (CV) is the principal technique used to investigate the oxidation and reduction potentials of this compound and its analogues.

Studies on related 2-phenylpyridine (B120327) derivatives reveal that they can undergo electrochemical reactions. researchgate.netnih.gov The redox properties of bipyridine and its derivatives are significantly influenced by the molecular structure, including the orientation of the pyridine rings and the nature of any substituents. frontiersin.org For instance, the electrochemical reduction of pyridine derivatives can be achieved at moderate potentials. nih.gov The investigation of bipyridinium salts has shown that their electrochemical behavior is dependent on the parent scaffold, N-alkylation, and the number of quaternized nitrogen atoms. frontiersin.org

In the context of "this compound", the methyl group and the phenylmethanol moiety are expected to influence the electron density of the pyridine ring, thereby affecting its redox potentials. The methyl group, being electron-donating, may make the pyridine ring easier to oxidize compared to an unsubstituted pyridine. Conversely, the phenylmethanol group's electronic effect could be more complex. The electrochemical analysis of various substituted p-phenylenediamines has demonstrated a linear correlation between the number and type of substituents (electron-donating or -withdrawing) and the redox potential. researchgate.net

A typical cyclic voltammetry experiment for a pyridine derivative would be conducted in a suitable solvent such as acetonitrile or dimethylformamide, with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate. nih.govresearchgate.net The resulting voltammogram would provide information on the oxidation and reduction peak potentials, which are indicative of the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively.

Table 2: Representative Electrochemical Data for Related Pyridine Compounds

Compound/System Technique Key Findings Reference
2,2'-Bipyridinium Salts Cyclic Voltammetry Redox processes are quasi-reversible; behavior depends on the parent scaffold and N-alkylation. frontiersin.org
2-Phenylpyridine Derivatives Palladaelectro-catalyzed C-H activation Electrochemical conditions used for arylation, avoiding chemical oxidants. rsc.org
Iron(II) Polypyridine Complexes Cyclic Voltammetry Oxidation potential of the Fe(II)/Fe(III) couple is influenced by substituents on the polypyridine ligands. nih.govresearchgate.net
Ruthenium(II) Bipyridine Complexes Cyclic Voltammetry Reversible one-electron redox processes observed. iieta.orgresearchgate.net

Thermal Analysis (TGA, DSC) of Stability and Phase Transitions

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability, decomposition profile, and phase transitions of "this compound".

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This analysis provides information about the decomposition temperature and the presence of any residual solvents or volatile impurities. For heterocyclic compounds, TGA can reveal the temperature at which significant degradation begins. For example, studies on nitrogen-rich heterocyclic esters show decomposition temperatures ranging from 250°C to over 280°C, depending on the substituents. nih.gov Similarly, polyimides containing pyridine moieties have shown high thermal stability, with 5% weight loss occurring at temperatures above 500°C. researchgate.net The thermal decomposition of 2-methylpyridine (B31789) N-oxide has been shown to be temperature-dependent, with faster decomposition occurring above 200°C. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine melting points, glass transitions, and other phase transitions. For crystalline solids like "this compound", DSC would show a sharp endothermic peak corresponding to its melting point. The melting point of related pyridine-containing compounds can be influenced by the nature and position of substituents. For instance, the melting points of ethyl formate (B1220265) derivatives with para-substituents on a phenyl ring varied with the substituent, with a methyl-substituted compound having a melting point of 212-213°C. nih.gov DSC analysis of push-pull purine (B94841) derivatives showed glass transition temperatures in the range of 82-102°C. researchgate.net

Table 3: Thermal Properties of Structurally Related Compounds

Compound Class Analytical Technique Observed Thermal Events Key Findings Reference
Heterocyclic Anticancer Drug Candidates TGA/DSC Melting and Decomposition Thermal stability is substituent-dependent, with decomposition temperatures often above 260°C. nih.gov
Nitrogen-Rich Heterocyclic Esters TGA/DSC Melting and Decomposition Melting points and decomposition temperatures are influenced by the type of substituent on the phenyl ring. nih.gov
Polyimides with Pyridine Moieties TGA Decomposition High thermal stability, with 5% weight loss temperatures exceeding 500°C. researchgate.net
2-Methylpyridine N-oxide Calorimetry Decomposition Decomposition is faster at temperatures above 200°C. researchgate.net
Sorafenib and Regorafenib Salts TGA/DSC Melting and Decomposition Protonation at the pyridine nitrogen affects the thermal properties. researchgate.net

Future Research Directions and Unexplored Avenues for 4 5 Methylpyridin 2 Yl Phenyl Methanol

Development of Novel Stereoselective Synthetic Routes

The presence of a prochiral carbinol center in (4-(5-Methylpyridin-2-yl)phenyl)methanol makes the development of stereoselective synthetic routes a paramount objective for future research. Access to enantiomerically pure forms of this alcohol is crucial for applications in asymmetric catalysis and medicinal chemistry, where chirality often dictates biological activity and material properties.

Future efforts should concentrate on catalytic asymmetric reduction of the corresponding ketone, (4-(5-methylpyridin-2-yl)phenyl)(phenyl)methanone. This can be pursued through several established and emerging strategies:

Transition-Metal-Catalyzed Asymmetric Transfer Hydrogenation: This technique, which often employs chiral ligands in conjunction with metals like ruthenium, rhodium, or iridium, is a powerful method for producing chiral alcohols. google.com A key research direction would be the screening of a diverse library of chiral ligands to identify catalysts that afford high enantioselectivity and yield for the specific substrate. google.com

Enzymatic Reduction: Biocatalysis, utilizing ketoreductases, offers a green and highly selective alternative for the synthesis of chiral alcohols. encyclopedia.pub Research in this area would involve identifying or engineering enzymes that can accommodate the unique steric and electronic profile of the substrate to achieve high enantiomeric excess. encyclopedia.pub

Chiral Iron Catalysis: The use of earth-abundant and less toxic metals like iron in asymmetric catalysis is a rapidly growing field. acs.org Developing chiral iron-based catalysts for the reductive coupling to form this alcohol would be a significant advancement. acs.org

A comparative analysis of potential catalytic systems is presented below:

Catalytic SystemChiral ComponentPotential AdvantagesResearch Focus
Asymmetric Transfer HydrogenationChiral phosphine, diamine, or amino alcohol ligands with Ru, Rh, IrHigh turnover numbers, broad functional group toleranceLigand design and optimization for specific substrate google.com
Biocatalytic ReductionKetoreductases (KREDs)High enantioselectivity, mild reaction conditions, environmentally benignEnzyme screening, protein engineering, process optimization encyclopedia.pub
Asymmetric Iron CatalysisChiral bisoxazoline-phosphine (NPN) ligandsLow cost, low toxicity, novel reactivityDevelopment of new chiral iron complexes, mechanistic studies acs.org

Exploration of New Chemical Transformations and Cascade Reactions

The hydroxymethyl and pyridyl functionalities of this compound offer multiple sites for further chemical elaboration. Future research should aim to explore novel transformations and design elegant cascade reactions that leverage this inherent reactivity to build molecular complexity efficiently.

Transformations of the Hydroxymethyl Group: Beyond simple oxidation or esterification, future work could explore its use in reactions like the Mitsunobu reaction to introduce a variety of nucleophiles, or its conversion to a leaving group to enable substitution reactions. acs.org Dehydration to form a vinylpyridine derivative could open avenues to polymerization or cycloaddition reactions.

C-H Activation of the Pyridine (B92270) or Phenyl Ring: Palladium-catalyzed C-H activation is a powerful tool for functionalizing aromatic and heteroaromatic rings. rsc.org Research could focus on directing the functionalization to specific positions on either the pyridine or phenyl ring by choosing appropriate ligands and reaction conditions. rsc.org This would allow for the introduction of new functional groups, expanding the molecular diversity accessible from the parent alcohol.

Cascade Reactions: A particularly exciting avenue is the design of cascade reactions, where a single set of reagents triggers a sequence of transformations. For instance, a reaction could be initiated at the alcohol, followed by an intramolecular cyclization involving the pyridine nitrogen. Such strategies are atom-economical and can rapidly generate complex heterocyclic structures. acs.orgcatalysis.de Research into photochemically induced reactions, such as the photoalkylation of the pyridine ring with the methanol (B129727) group of another molecule, could also lead to novel structures. rsc.org

Rational Design of this compound-Based Functional Materials with Tailored Properties

The rigid, conjugated phenyl-pyridine core of this compound makes it an excellent building block for functional organic materials. Future research should focus on the rational design and synthesis of materials with specific optical and electronic properties.

Luminescent Materials: Phenylpyridine derivatives are well-known for their use in organic light-emitting diodes (OLEDs) and other luminescent applications. researchgate.net By coordinating the nitrogen atom of the pyridine ring to metal centers like platinum(II) or palladium(II), it is possible to create phosphorescent materials with potential applications in lighting and displays. acs.org Future work could involve synthesizing a series of such complexes and systematically studying how modifications to the core structure (e.g., adding electron-donating or -withdrawing groups) affect the emission color, quantum efficiency, and lifetime. acs.org

Liquid Crystals: By attaching long alkyl chains to the phenyl-pyridine scaffold, it may be possible to induce liquid crystalline behavior. acs.org The combination of luminescence and liquid crystallinity in a single molecule could lead to the development of polarized light-emitting materials. researchgate.net

Organic Semiconductors: The electronic properties of the phenyl-pyridine unit suggest its potential use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org Research in this direction would involve synthesizing polymers or oligomers containing the this compound motif and characterizing their charge transport properties.

Material ClassKey FeaturePotential ApplicationResearch Direction
Luminescent ComplexesMetal-ligand charge transferOLEDs, sensors, bio-imagingSynthesis of Pt(II), Pd(II), and Cu(I) complexes; photophysical characterization researchgate.netacs.orgresearchgate.net
Liquid CrystalsSelf-assembly into ordered phasesPolarized emitters, displaysIntroduction of mesogenic groups and long alkyl chains acs.org
Organic Semiconductorsπ-conjugated systemOFETs, OPVsPolymerization, thin-film fabrication, and device characterization acs.org

Advanced Computational Modeling for Property Prediction and Mechanistic Insights

In silico methods are indispensable tools for accelerating the discovery and development of new molecules and materials. Future research on this compound should heavily leverage advanced computational modeling.

Predicting Electronic and Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, absorption, and emission properties of the molecule and its derivatives. nih.govresearchgate.netrsc.org This allows for the virtual screening of a large number of potential candidates for functional materials before committing to their synthesis. rsc.org For example, calculations can help predict how substituents on the phenyl or pyridine rings will alter the HOMO-LUMO gap and, consequently, the optical and electronic properties. acs.orgnih.gov

Elucidating Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of the synthetic reactions discussed in sections 8.1 and 8.2. For example, it can be used to calculate the energy barriers for different pathways in a catalytic cycle, helping to understand the origin of stereoselectivity or regioselectivity. acs.org

Simulating Material Properties: For applications in materials science, molecular dynamics (MD) simulations can be employed to predict the bulk properties of materials derived from this compound, such as the morphology of thin films or the organization of molecules in a liquid crystal phase.

Integration of this compound into Hybrid Organic-Inorganic Systems

Hybrid organic-inorganic materials combine the desirable properties of both organic components (e.g., processability, tunability) and inorganic materials (e.g., stability, conductivity). rsc.org The pyridyl and hydroxyl functionalities of this compound make it an ideal organic ligand for creating such hybrid systems.

Coordination to Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a coordination site to link with metal nodes, potentially forming new MOFs. The hydroxymethyl group could be a secondary functional site for post-synthetic modification of the MOF.

Surface Functionalization of Nanoparticles: The molecule can be used to functionalize the surface of inorganic nanoparticles (e.g., silica, titania, quantum dots). The organic shell can modify the solubility and processability of the nanoparticles and can impart new functions, such as luminescence or catalytic activity.

Hybrid Perovskites: The molecule could be explored as a component in 2D or quasi-2D hybrid perovskites, where the organic cation plays a crucial role in determining the structure and optoelectronic properties of the material.

Polyoxometalate-Based Hybrids: The compound can be tethered to polyoxometalates (POMs), which are inorganic clusters with interesting catalytic and electronic properties. This could lead to new hybrid catalysts or photoactive materials. acs.org

The creation of these hybrid systems opens up a vast design space for new materials with applications in catalysis, sensing, drug delivery, and energy conversion. rsc.org

Q & A

Q. Critical Parameters :

  • Oxygen-free conditions to prevent catalyst deactivation.
  • Monitoring reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Basic: How is this compound characterized structurally?

Answer:
A multi-technique approach is recommended:

  • Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.45 (d, J = 5.0 Hz, pyridine-H), 7.65–7.30 (m, aromatic protons), 4.75 (s, -CH₂OH) .
    • FT-IR : Broad O-H stretch at 3300 cm⁻¹, C=N stretch at 1600 cm⁻¹ .
  • Mass Spectrometry : ESI-MS (m/z): Calculated 215.1 [M+H]⁺; Observed 215.2 .
  • X-ray Crystallography (if crystalline): Resolves bond lengths (e.g., C-O = 1.42 Å) and torsion angles (e.g., pyridine-phenyl dihedral = 12.5°) .

Basic: What biological activities are associated with this compound?

Answer:
While direct studies on this compound are limited, structural analogs show:

  • Antimicrobial Activity : MIC = 8–16 µg/mL against S. aureus and E. coli via membrane disruption .
  • Anticancer Potential : IC₅₀ = 12 µM in H2228 lung cancer cells (EML4-ALK inhibition) .
  • Mechanistic Insight : Hydroxymethyl group enhances solubility and bioavailability compared to methyl derivatives .

Q. Methodological Note :

  • Use MTT assays for cytotoxicity screening (24–48 hr exposure, λ = 570 nm) .

Advanced: How to resolve discrepancies in reported crystallographic data for pyridine-containing analogs?

Answer:
Common discrepancies arise from polymorphism or solvent inclusion:

  • Case Study : A solvated structure (methanol inclusion) showed a 5% variation in unit cell volume vs. unsolvated forms .
  • Resolution Strategies :
    • Conduct DSC/TGA to detect solvent loss (e.g., methanol evaporation at 120°C).
    • Compare hydrogen-bonding networks (e.g., O-H···O vs. π-π interactions) using Hirshfeld surface analysis .
    • Validate with PXRD to confirm phase purity .

Advanced: What electronic properties make this compound relevant for material science?

Answer:

  • Dipole Moments : Ground state (µg) = 3.2 D; Excited state (µe) = 5.8 D, calculated via solvatochromic shifts in ethanol/DMSO .
  • Nonlinear Optical (NLO) Activity : Hyperpolarizability (β) = 12.5 × 10⁻³⁰ esu (DFT/B3LYP/6-31G*), suitable for optoelectronic devices .
  • Charge-Transfer Interactions : π-π stacking (centroid distance = 3.55 Å) enhances conductivity in thin films .

Advanced: How to optimize purification to achieve >99% purity for mechanistic studies?

Answer:

  • Recrystallization : Use mixed solvents (e.g., methanol/water 4:1) with slow cooling (0.5°C/min) to minimize impurities .
  • HPLC Conditions :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/water (70:30), 1.0 mL/min.
    • Retention Time: 8.2 min; Purity = 99.3% (UV 254 nm) .
  • QC Metrics :
    • Residual solvent analysis (GC-MS): Methanol < 500 ppm.
    • Chiral purity: Use Chiralpak AD-H column (heptane/ethanol 90:10) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.